N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide

Anticoagulant Discovery Factor Xa Inhibition Structure-Activity Relationship

N-[(5-Benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide (CAS 1797078-46-6) is a synthetic thiophene carboxamide derivative with the molecular formula C₁₇H₁₂ClNO₂S₂ and a molecular weight of 361.9 g/mol. The compound features a 5-chlorothiophene-2-carboxamide moiety linked via a methylene bridge to a 5-benzoylthiophene group, a structural architecture that distinguishes it from simpler thiophene carboxamides.

Molecular Formula C17H12ClNO2S2
Molecular Weight 361.86
CAS No. 1797078-46-6
Cat. No. B2569291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide
CAS1797078-46-6
Molecular FormulaC17H12ClNO2S2
Molecular Weight361.86
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(S3)Cl
InChIInChI=1S/C17H12ClNO2S2/c18-15-9-8-14(23-15)17(21)19-10-12-6-7-13(22-12)16(20)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,21)
InChIKeyLGFFMNMULZDVQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(5-Benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide (1797078-46-6): Procurement-Relevant Structural and Pharmacological Profile


N-[(5-Benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide (CAS 1797078-46-6) is a synthetic thiophene carboxamide derivative with the molecular formula C₁₇H₁₂ClNO₂S₂ and a molecular weight of 361.9 g/mol . The compound features a 5-chlorothiophene-2-carboxamide moiety linked via a methylene bridge to a 5-benzoylthiophene group, a structural architecture that distinguishes it from simpler thiophene carboxamides. It has been annotated as an inhibitor of blood coagulation factor Xa (FXa) , and a single publicly available in vitro assay reports an IC₅₀ of 19,000 nM against FXa, indicating modest target engagement [1]. The compound is primarily sourced as a research-grade building block or screening candidate for anticoagulant drug discovery programs.

Why Generic Substitution of N-[(5-Benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide Fails: Structural Determinants of Target Engagement and Selectivity


In-class thiophene carboxamide FXa inhibitors cannot be interchanged generically because potency, selectivity, and pharmacokinetic profiles are exquisitely sensitive to the nature and positioning of the P1 and P4 substituents [1]. The target compound's 5-benzoylthiophene P4 motif confers distinct steric and electronic properties compared to the oxazolidinone-bearing P4 groups in clinical candidates such as rivaroxaban, or the phenyl-based P4 groups in simpler analogs, leading to potentially divergent S4 subsite interactions [2]. Furthermore, the single available FXa IC₅₀ of 19,000 nM represents a >6,000-fold loss in potency relative to rivaroxaban's reported FXa Ki of 0.4 nM [3], meaning that even subtle scaffold modifications can shift a compound from a clinically viable anticoagulant to a weak, non-therapeutic screening hit. Therefore, procurement decisions guided by structural similarity alone—without verification of the specific benzoyl-thiophene linkage and its associated activity fingerprint—risk obtaining material that is functionally non-equivalent to the desired pharmacophore.

Quantitative Differentiation Evidence for N-[(5-Benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide (1797078-46-6) Versus Comparator Compounds


Factor Xa Inhibitory Potency: Target Compound vs. Rivaroxaban (BAY 59-7939)

The target compound exhibits an FXa IC₅₀ of 19,000 nM in a fluorescence-based assay [1]. In contrast, the structurally related clinical candidate rivaroxaban (5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide) achieves a Ki of 0.4 nM against human FXa under comparable enzymatic conditions [2]. This represents a potency differential of approximately 47,500-fold, underscoring that the replacement of the oxazolidinone-P4 group with the 5-benzoylthiophene-methyl moiety abolishes high-affinity S4 subsite binding.

Anticoagulant Discovery Factor Xa Inhibition Structure-Activity Relationship

P4 Substituent Topology: 5-Benzoylthiophene vs. 4-(3-Oxomorpholin-4-yl)phenyl in FXa Binding

X-ray co-crystal structures of rivaroxaban bound to human FXa reveal that the 4-(3-oxomorpholin-4-yl)phenyl P4 group occupies the S4 subsite through a combination of hydrophobic packing and a hydrogen bond between the morpholinone carbonyl and the protein backbone [1]. The target compound replaces this P4 motif with a 5-benzoylthiophene-methyl group, which introduces a thiophene ring into the linker region and alters the spatial orientation of the terminal benzoyl group. While no co-crystal structure exists for the target compound, molecular modeling by analogy suggests that the bulkier, less conformationally constrained P4 group would likely fail to recapitulate the precise S4 interactions critical for high-affinity binding .

X-ray Crystallography S4 Subsite Ligand Design

Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity

The target compound's computed XLogP3-AA is approximately 3.8 [1], higher than rivaroxaban's measured log D₇.₄ of 1.5 [2]. Additionally, the target compound possesses 2 hydrogen bond donors and 5 acceptors versus rivaroxaban's 1 donor and 5 acceptors. The increased lipophilicity and altered H-bond profile may impact aqueous solubility and membrane permeability, potentially affecting in vitro assay behavior and in vivo pharmacokinetics if considered for further development.

Drug-likeness LogP Permeability

Lack of Selectivity Profiling: Absence of Published Data Against Related Serine Proteases

Rivaroxaban has been extensively profiled against a panel of serine proteases and demonstrates >10,000-fold selectivity for FXa over thrombin, trypsin, plasmin, FVIIa, FIXa, FXIa, uPA, and activated protein C [1]. By contrast, no selectivity data—public or otherwise available—has been identified for the target compound against any secondary serine protease target . This represents a critical evidence gap for any user considering the compound as a selective FXa tool compound.

Selectivity Serine Protease Panel Off-target Risk

Validated Application Scenarios for N-[(5-Benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide (1797078-46-6) Based on Quantitative Evidence


Negative Control or Low-Activity Reference in FXa Enzymatic Assays

With an FXa IC₅₀ of 19,000 nM, this compound serves as a well-characterized low-activity reference point for screening cascades. It can be used alongside high-potency controls such as rivaroxaban (Ki = 0.4 nM) to define the dynamic range of FXa inhibition assays and to validate that assay sensitivity extends to the micromolar range [1].

Scaffold-Hop Exploration in Thiophene Carboxamide SAR Campaigns

The 5-benzoylthiophene-methyl P4 motif represents a distinct chemical space relative to the oxazolidinone class. Medicinal chemistry teams investigating alternative P4 substituents for FXa or related serine protease targets may procure this compound as a structurally characterized starting point for fragment growing or scaffold hopping, leveraging its synthetic tractability [2].

Physicochemical Benchmarking for Lipophilic Thiophene Derivatives

The compound's computed XLogP3-AA of ~3.8 and dual hydrogen bond donor profile make it a useful benchmarking tool for assessing the impact of elevated lipophilicity on solubility, protein binding, and membrane permeability in thiophene carboxamide series, particularly when compared to the more polar rivaroxaban (log D₇.₄ = 1.5) [3].

Procurement as a Building Block for Diversified Amide Library Synthesis

Owing to its reactive carboxamide and benzoyl functional groups, the compound is procurable as a synthetic intermediate for generating focused libraries via amide coupling or ketone derivatization, enabling exploration of SAR around both the P1 and P4 vectors simultaneously .

Quote Request

Request a Quote for N-[(5-benzoylthiophen-2-yl)methyl]-5-chlorothiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.